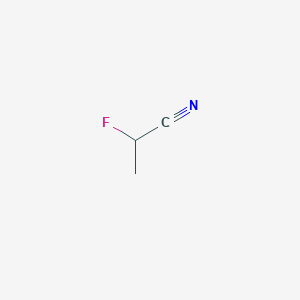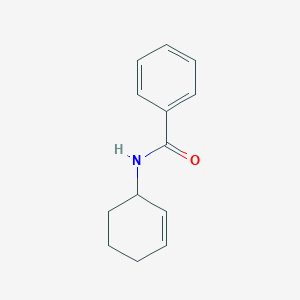
Calcium methionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium methionate, also known as methanedisulfonic acid calcium salt, is a chemical compound with the molecular formula CH₂CaO₆S₂ and a molecular weight of 214.23 g/mol . It is composed of carbon, hydrogen, calcium, oxygen, and sulfur, with a percent composition of 5.61% carbon, 0.94% hydrogen, 18.71% calcium, 44.81% oxygen, and 29.94% sulfur . This compound is known for its stability in air and its solubility in water, forming a neutral solution with a pH of 6-7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium methionate can be synthesized through the reaction of methanedisulfonic acid with calcium hydroxide. The reaction typically involves dissolving methanedisulfonic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The resulting this compound is then filtered, washed, and dried to obtain the desired crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
Calcium methionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reagents used .
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents.
Substitution Reactions: Substitution reactions involving this compound often require nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfinate compounds .
Aplicaciones Científicas De Investigación
Calcium methionate has a wide range of scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of calcium methionate involves its interaction with molecular targets and pathways within biological systems. This compound can influence cellular processes by modulating calcium signaling pathways, which are crucial for various physiological functions such as muscle contraction, neurotransmission, and enzyme regulation . The compound’s effects are mediated through its ability to bind to calcium receptors and transport proteins, thereby altering intracellular calcium levels and downstream signaling events .
Comparación Con Compuestos Similares
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, commonly used as a calcium supplement.
Calcium acetate: A calcium salt of acetic acid, used to control phosphate levels in patients with kidney disease.
Calcium L-methionate: A calcium salt of methionine, used for nutritional purposes.
Uniqueness of Calcium Methionate
This compound is unique due to its high calcium content and its solubility in water, which makes it an effective calcium supplement. Additionally, its stability in air and neutral pH in solution contribute to its versatility in various applications . Compared to other calcium salts, this compound offers advantages in terms of bioavailability and ease of use in different formulations .
Propiedades
Número CAS |
819-17-0 |
|---|---|
Fórmula molecular |
CH2CaO6S2 |
Peso molecular |
214.2 g/mol |
Nombre IUPAC |
calcium;methanedisulfonate |
InChI |
InChI=1S/CH4O6S2.Ca/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |
Clave InChI |
RPHZRUDLEUBFCM-UHFFFAOYSA-L |
SMILES canónico |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)





![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)



